molecular formula C16H20N2O B4110077 N-cyclohexyl-2-(1H-indol-1-yl)acetamide

N-cyclohexyl-2-(1H-indol-1-yl)acetamide

Cat. No.: B4110077
M. Wt: 256.34 g/mol
InChI Key: DKEMNCAHTQEUDQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a cyclohexyl group attached via an acetamide linker to the nitrogen of the indole ring. The cyclohexyl moiety is hypothesized to enhance lipophilicity, influencing bioavailability and target binding compared to other N-substituents .

Properties

IUPAC Name

N-cyclohexyl-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h4-6,9-11,14H,1-3,7-8,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEMNCAHTQEUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1H-indol-1-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(1H-indol-1-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

N-cyclohexyl-2-(1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-cyclohexyl-2-(1H-indol-1-yl)acetamide with analogs based on substituent variations, synthetic routes, and biological activities.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Indole Acetamide Derivatives

Compound Name Substituent (N-position) Melting Point (°C) Yield (%) Key Functional Groups Reference
This compound Cyclohexyl - - Acetamide, Indole
10j () 3-Chloro-4-fluorophenyl 192–194 8 Chloro, Fluoro, Methoxy
10k () Naphthalen-1-yl 175–176 6 Naphthyl, Chlorobenzoyl
N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide () 2-Chlorobenzyl - - Chlorobenzyl
N-tert-Butyl-2-[3-(cyclohexanecarbonyl)-1H-indol-1-yl]acetamide () tert-Butyl - - Cyclohexanecarbonyl
  • Lipophilicity and Bioavailability : The cyclohexyl group in this compound likely increases lipophilicity compared to polar substituents like 4-nitrophenyl (10l, m.p. 190–191°C) . This property may enhance membrane permeability, critical for central nervous system (CNS) targeting .
  • Thermal Stability: Derivatives with halogenated aryl groups (e.g., 10j, 10k) exhibit higher melting points (>170°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs .
Stereochemical Considerations
  • Chiral Centers: (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () demonstrates the importance of stereochemistry in bioactivity, with enantiomers showing differential receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-(1H-indol-1-yl)acetamide
Reactant of Route 2
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N-cyclohexyl-2-(1H-indol-1-yl)acetamide

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